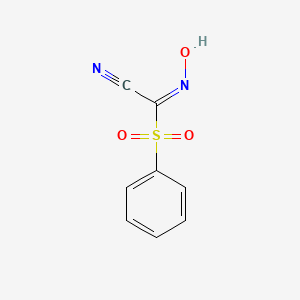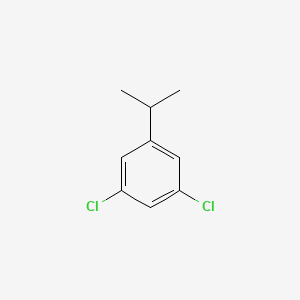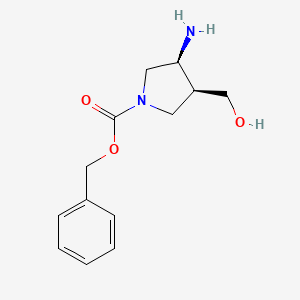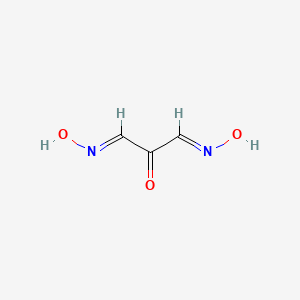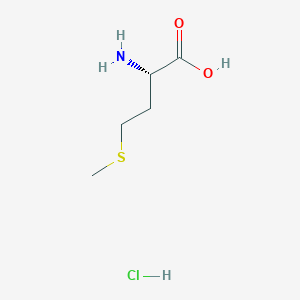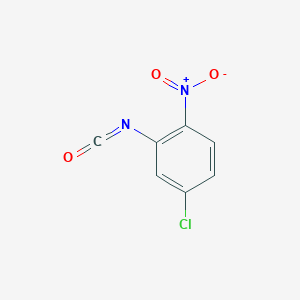
5-Chloro-2-nitrophenyl isocyanate
説明
5-Chloro-2-Nitrophenyl Isocyanate is an organic compound with the molecular formula C7H3ClN2O3 . It is also known by other names such as 4-Chloro-2-isocyanato-1-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-Nitrophenyl Isocyanate consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 198.563 Da .科学的研究の応用
Synthesis and Ligand Formation
- 5-Chloro-2-nitrophenyl isocyanate has been used in the synthesis of various complex compounds. For instance, its derivative, 2-nitrophenyl isocyanide, was involved in synthesizing benzannulated N-heterocyclic carbene ligands through a template synthesis. This process includes the reduction of nitro functions and intramolecular nucleophilic attacks, leading to complexes with NH,NH-benzimidazol-2-ylidene and NH,NOH-stabilized benzimidazol-2-ylidene ligands (Hahn et al., 2004).
Pharmaceutical Applications
- A different branch of research explored the reactivity of isocyanates derived from 5-nitrobenzo[b]thiophene. The synthesis of compounds with potential anti-inflammatory and analgesic properties was achieved, demonstrating the role of isocyanates in medicinal chemistry (Fakhr et al., 2009).
Polymer Chemistry
- The compound also finds applications in polymer chemistry. For instance, 4-nitrophenyl N-methylcarbamate, a safer alternative to toxic methyl isocyanate, can be synthesized using 4-nitrophenyl chloroformate, highlighting the role of nitrophenyl isocyanates in creating safer chemical alternatives (Peterson et al., 2006).
Synthesis of Novel Compounds
- 5-Chloro-2-nitrophenyl isocyanate derivatives are used in synthesizing new chemical entities. For instance, the reaction of substituted phenyl isocyanates with amino-nitriles led to the creation of substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, which upon further processing yield unique compounds like 5-methyl-3,5-diphenylimidazolidine-2,4-diones (Sedlák et al., 2005).
Desulfurization Studies
- The compound's derivatives have been studied for their role in desulfurization reactions. For example, 5-(4-Nitrophenyl)-1,3,4-oxathiazol-2-one reacted with triphenylphosphine, leading to the formation of 4-nitrobenzonitrile, demonstrating its utility in complex chemical transformations (Oh & Kim, 1983).
Safety and Hazards
5-Chloro-2-Nitrophenyl Isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, medical help should be sought immediately .
特性
IUPAC Name |
4-chloro-2-isocyanato-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-2-7(10(12)13)6(3-5)9-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXSOFNXVDXRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411152 | |
| Record name | 5-Chloro-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrophenyl isocyanate | |
CAS RN |
302912-24-9 | |
| Record name | 4-Chloro-2-isocyanato-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



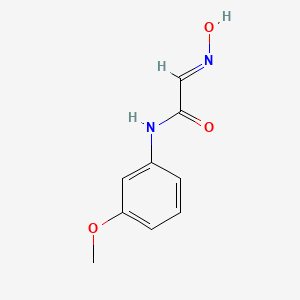
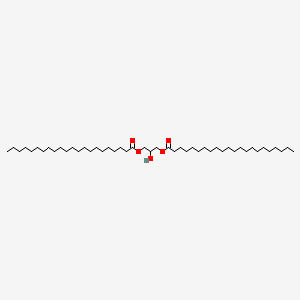

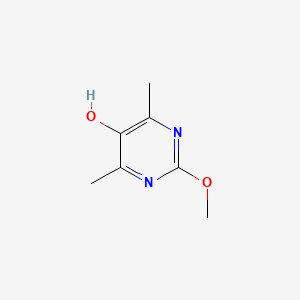

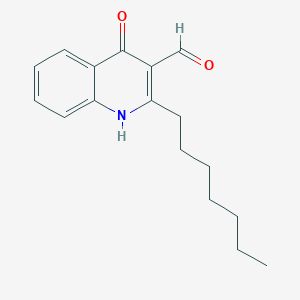
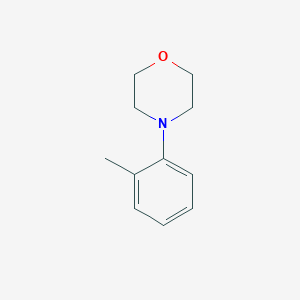
![5-Amino-7-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1609647.png)
